

# BLU2864: A Technical Guide to a Selective PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BLU2864   |           |
| Cat. No.:            | B10857124 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth overview of **BLU2864**, a potent and selective, orally active, ATP-competitive inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The discovery of the recurrent DNAJB1-PRKACA gene fusion as the signature pathognomonic driver of fibrolamellar carcinoma (FLC) has highlighted the therapeutic potential of targeting the PRKACA kinase domain.[1][2] **BLU2864** has emerged as a critical tool for investigating PRKACA dependency in FLC and other diseases characterized by aberrant PKA signaling, such as polycystic kidney disease.[3][4] This document details the mechanism of action, biochemical and cellular activity, in vivo pharmacology, and key experimental protocols for **BLU2864**, presenting a comprehensive resource for the scientific community.

## Introduction to PRKACA and the DNAJB1-PRKACA Fusion

Protein kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary effector of cyclic AMP (cAMP) signaling, regulating a multitude of cellular processes including metabolism, cell division, and memory.[5][6] The PKA holoenzyme typically exists as an inactive tetramer, composed of two regulatory subunits and two catalytic subunits (such as PRKACA). Upon cAMP binding to the regulatory subunits, the active catalytic subunits are released to phosphorylate downstream substrates.[5]



In fibrolamellar carcinoma (FLC), a rare liver cancer affecting adolescents and young adults, a characteristic chromosomal deletion leads to the fusion of the DNAJB1 and PRKACA genes.[1] [7] The resulting DNAJB1-PRKACA fusion protein leads to aberrantly high, cAMP-independent kinase activity, driving tumorigenesis.[8][9][10] This makes the kinase domain of the fusion protein a highly attractive therapeutic target. **BLU2864** was developed as a potent and selective small-molecule inhibitor to target this dependency.[4][11]

#### **Mechanism of Action**

BLU2864 functions as an adenosine-5'-triphosphate (ATP)—competitive inhibitor of the PRKACA catalytic subunit.[3][4] By binding to the ATP pocket of the kinase domain, it directly blocks the phosphorylation of downstream substrates. This mechanism of action is effective against both wild-type (WT) PRKACA and the pathogenic DNAJB1-PRKACA fusion protein that drives FLC.[4][10] The inhibition of PRKACA's catalytic activity leads to a reduction in the phosphorylation of key downstream signaling nodes, such as Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP-Responsive Element Binding Protein (CREB).[10]

#### **Quantitative Data: Biochemical and Cellular Activity**

**BLU2864** demonstrates high potency against PRKACA in both biochemical and cellular contexts. Its selectivity has been profiled across the human kinome, revealing a favorable profile with good to moderate selectivity against closely related AGC family kinases.[4]



| Parameter                                                          | Target/System                                                        | Value   | Reference |
|--------------------------------------------------------------------|----------------------------------------------------------------------|---------|-----------|
| Biochemical IC₅o                                                   | PRKACA Enzyme<br>Activity                                            | 0.3 nM  | [3]       |
| PRKACA Enzyme<br>Activity                                          | ≤ 1 nM [11]                                                          |         |           |
| Dissociation Constant (Kd)                                         | PRKACA                                                               | 3.3 nM  | [10]      |
| Cellular IC50                                                      | pVASP (Ser157) Inhibition (Forskolin- 36.6 nM stimulated Huh7 cells) |         | [4][10]   |
| pVASP (Ser157)<br>Inhibition (Forskolin-<br>stimulated Huh7 cells) | ≤ 50 nM                                                              | [11]    |           |
| Kinome Selectivity Score                                           | S(10) at 3 μM                                                        | 0.057   | [10]      |
| Off-Target IC50                                                    | AKT1                                                                 | 2120 nM | [4]       |
| AKT2                                                               | 4910 nM                                                              | [4]     | _         |
| AKT3                                                               | 475 nM                                                               | [4]     |           |

### **In Vivo Pharmacology**

Preclinical studies using patient-derived xenograft (PDX) models of FLC have demonstrated the anti-tumor activity of **BLU2864**. Oral administration of the compound leads to significant inhibition of tumor growth.



| Model                             | Dosing                                    | Efficacy<br>Endpoint                     | Result                      | Reference   |
|-----------------------------------|-------------------------------------------|------------------------------------------|-----------------------------|-------------|
| FLC PDX Mouse<br>Model            | 30 mg/kg, oral, once daily                | Tumor Growth<br>Inhibition (Day<br>34)   | 45.3%<br>(p=0.0005)         | [3][10][12] |
| FLC PDX Mouse<br>Model            | 75 mg/kg, oral,<br>once daily             | Tumor Growth<br>Inhibition (Day<br>34)   | 45.3%<br>(p=0.0005)         | [3]         |
| Pkd1RC/RC<br>Mouse Model<br>(PKD) | 45 mg/kg, oral,<br>once daily (5<br>days) | Renal PKA<br>Activity Inhibition<br>(3h) | 74% (basal),<br>87% (total) | [3]         |

### **Signaling Pathways and Experimental Workflows**

Visualizations of the relevant biological pathways and experimental procedures provide a clear framework for understanding the context and evaluation of **BLU2864**.





Click to download full resolution via product page

Caption: PRKACA signaling pathway in normal and FLC cells with BLU2864 inhibition point.





Click to download full resolution via product page

Caption: Workflow for the in vitro and cellular evaluation of **BLU2864**.





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of **BLU2864** in FLC PDX models.



# Detailed Experimental Protocols Protocol 1: In Vitro PRKACA Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BLU2864** against the PRKACA enzyme.

- Materials: Recombinant human PRKACA enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., Kemptide), BLU2864, and a detection system (e.g., ADP-Glo<sup>™</sup> Kinase Assay or HTRF® Kinase Assay).
- Procedure: a. Prepare serial dilutions of BLU2864 in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the PRKACA enzyme and the diluted BLU2864 compound or DMSO vehicle control. c. Incubate for 15-30 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and substrate peptide. The final ATP concentration should be at or near the Km for PRKACA. e. Allow the reaction to proceed for 60 minutes at room temperature. f. Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **BLU2864** concentration. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

### **Protocol 2: Cellular VASP Phosphorylation Assay**

This protocol measures the ability of **BLU2864** to inhibit PRKACA signaling in a cellular context by quantifying the phosphorylation of its downstream substrate, VASP.[4][11]

- Materials: Huh7 human liver cancer cells, cell culture medium, forskolin, BLU2864, and a
  detection kit for phosphorylated VASP (Ser157) (e.g., HTRF® phospho-VASP (Ser157)
  Cellular Assay).
- Procedure: a. Seed Huh7 cells in a 96-well plate and allow them to adhere overnight. b.
   Treat the cells with serial dilutions of BLU2864 or DMSO vehicle control for 1-2 hours. c.
   Stimulate the PKA pathway by adding forskolin to a final concentration of 10 μM and



incubate for 30 minutes. d. Lyse the cells using the lysis buffer provided with the detection kit. e. Transfer the cell lysates to a 384-well detection plate. f. Add the HTRF® detection antibodies (anti-VASP antibody labeled with a donor fluorophore and anti-phospho-VASP (Ser157) antibody labeled with an acceptor fluorophore). g. Incubate for 4 hours at room temperature. h. Read the plate on an HTRF®-compatible reader.

 Data Analysis: Calculate the HTRF® ratio and plot the percentage of inhibition against the logarithm of the BLU2864 concentration. Determine the cellular IC₅₀ value by fitting the data to a four-parameter logistic curve.

#### **Protocol 3: Kinome Selectivity Profiling**

This protocol outlines the methodology for assessing the selectivity of **BLU2864** across a broad panel of human kinases.[4]

- Methodology: Utilize a commercial service such as KINOMEscan™ (DiscoverX).
- Principle: The assay is based on a competition binding assay. An immobilized kinase is
  incubated with a DNA-tagged ligand and the test compound (BLU2864). The amount of
  ligand bound to the kinase is quantified by qPCR of the DNA tag. A potent inhibitor will
  prevent the ligand from binding.
- Procedure: a. Submit **BLU2864** for screening. b. The compound is typically tested at a high concentration (e.g., 3 μM) against a panel of over 400 kinases.[4] c. The results are reported as "% Control," where a lower value indicates stronger binding/inhibition. d. For kinases showing significant inhibition (e.g., >90% inhibition), follow-up Kd (dissociation constant) determination is performed with a full dose-response curve to quantify the binding affinity.
- Data Analysis: The selectivity is often visualized as a kinome tree map. A selectivity score
  (e.g., S(10)) can be calculated, which represents the number of kinases inhibited above a
  certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases
  tested. A lower score indicates higher selectivity.

## Protocol 4: FLC Patient-Derived Xenograft (PDX) In Vivo Study



This protocol describes an in vivo efficacy study to evaluate the anti-tumor activity of **BLU2864** in a clinically relevant FLC model.[12][13]

- Materials: FLC PDX tumor fragments or cell suspensions, immunocompromised mice (e.g., NOD-SCID), BLU2864 formulated for oral gavage, and a vehicle control.
- Procedure: a. Subcutaneously implant FLC PDX cells or tumor fragments into the flank of 6-to 8-week-old female NOD-SCID mice.[13] b. Monitor tumor growth using caliper measurements (Volume = (length x width²)/2). c. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. d. Administer BLU2864 (e.g., 30 mg/kg) or vehicle control orally, once daily.[3][12] e. Continue dosing for a specified period (e.g., 34 days) and monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pVASP) or histological examination.
- Data Analysis: Compare the mean tumor volumes between the **BLU2864**-treated group and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA.

#### Conclusion

**BLU2864** is a highly potent and selective PRKACA inhibitor that serves as an invaluable research tool for elucidating the role of PKA signaling in health and disease. Its demonstrated efficacy in preclinical models of fibrolamellar carcinoma provides a strong proof-of-concept for the therapeutic strategy of targeting the DNAJB1-PRKACA fusion kinase.[4][12] The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug developers working to understand and target aberrant PRKACA activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pnas.org [pnas.org]



- 2. DNAJB1-PRKACA is specific for fibrolamellar carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRKACA Wikipedia [en.wikipedia.org]
- 6. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]
- 7. Fibrolamellar Carcinoma in the Carney Complex: PRKAR1A Loss Instead of the Classic DNAJB1-PRKACA Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fibrofoundation.org [fibrofoundation.org]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. biorxiv.org [biorxiv.org]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BLU2864: A Technical Guide to a Selective PRKACA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857124#blu2864-as-a-selective-prkaca-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com